molecular formula C17H17N5OS B13376649 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide

Cat. No.: B13376649
M. Wt: 339.4 g/mol
InChI Key: QCBWUYYSJZKVFZ-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a benzyl moiety, and a pyridinyl acetamide group. This specific molecular architecture is of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their broad-spectrum biological activities . Related 1,2,4-triazole derivatives have been reported to exhibit modulating activity on G protein-coupled receptors (GPCRs), making them valuable chemical tools for studying neuroinflammation and neurodegenerative pathways . The molecular structure includes a sulfanyl acetamide linker, a feature present in other biologically active molecules studied for their interactions with various enzymatic targets . This product is intended for research applications only, including but not limited to: in vitro assay development, target validation, hit-to-lead optimization campaigns, and as a reference standard for analytical purposes. It is supplied with comprehensive quality documentation and is strictly for laboratory use by trained professionals. Not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H17N5OS/c1-22-15(11-13-7-3-2-4-8-13)20-21-17(22)24-12-16(23)19-14-9-5-6-10-18-14/h2-10H,11-12H2,1H3,(H,18,19,23)

InChI Key

QCBWUYYSJZKVFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol intermediate is prepared via:

  • Cyclocondensation : Benzylhydrazine reacts with methyl isocyanate under acidic conditions to form the triazole ring.
  • Thiolation : Treatment with carbon disulfide (CS₂) in alkaline ethanol introduces the sulfanyl group.

Optimized Conditions :

  • Yield: 78–82% (conventional heating) vs. 89–92% (microwave-assisted).
  • Reaction time reduced from 8 h to 25 min using microwave irradiation.

Acetamide Coupling

The final step involves nucleophilic substitution between the triazole-thiol and N-(2-pyridinyl)chloroacetamide:

  • Reagents : Chloroacetyl chloride, 2-aminopyridine, and triethylamine in DMF.
  • Mechanism : Thiolate anion attacks the α-carbon of chloroacetamide (SN₂ pathway).

Key Data :

  • Purity : >98% (HPLC) after recrystallization from ethanol.
  • Yield : 68–74% under nitrogen atmosphere.

Comparative Analysis of Methods

Table 2: Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 6–8 h 20–30 min
Yield 72–78% 85–90%
Energy Consumption High Low
Byproduct Formation Moderate Minimal

Microwave irradiation enhances reaction efficiency by reducing side reactions and improving regioselectivity.

Characterization and Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

  • Triazole Substituents: The 4-methyl and 5-benzyl groups in the target compound likely enhance lipophilicity and steric bulk compared to smaller substituents (e.g., 4-ethyl in VUAA1/OLC15) or polar groups (e.g., 4-amino in AS111). This may improve membrane permeability but reduce solubility . 5-Aryl substituents (e.g., 2-pyridinyl in AS111, 3-pyridinyl in VUAA1) are critical for receptor binding. The target’s 5-benzyl group may shift activity toward anti-inflammatory or antimicrobial pathways rather than ion channel modulation .
  • Acetamide Substituents: The N-(2-pyridinyl) group in the target compound is less bulky than the N-(3-methylphenyl) in AS111 or N-(4-butylphenyl) in OLC13.
Anti-Inflammatory and Anti-Exudative Activity
  • AS111 (N-(3-methylphenyl) derivative) demonstrated superior anti-inflammatory activity (1.28× diclofenac) due to hydrophobic interactions with cyclooxygenase-2 (COX-2) . The target’s benzyl group could similarly stabilize hydrophobic pockets in COX-2, though this requires experimental validation.
  • Anti-exudative derivatives with 4-amino-5-(furan-2-yl) triazoles (e.g., 3.1-3.21) showed efficacy comparable to diclofenac at 10 mg/kg. The target’s benzyl group may enhance potency but could increase toxicity risks .
Ion Channel Modulation (Orco Agonists/Antagonists)
  • VUAA1 and OLC15 are structurally related to the target compound but feature ethyl and pyridinyl groups at R1. Their activity as Orco modulators in insects highlights the importance of pyridine positioning (3- vs. 2-pyridinyl) for agonist/antagonist switching . The target’s benzyl group likely precludes ion channel activity, redirecting its mechanism.
Antimicrobial Activity
  • Hybrid compounds like 7a (piperidine-triazole-acetamide) exhibit antimicrobial properties, suggesting that the target’s benzyl group could similarly disrupt microbial membranes or enzyme function .

Biological Activity

Chemical Identity and Properties

The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide, with CAS number 626204-51-1, has the molecular formula C20H22N4OSC_{20}H_{22}N_{4}OS and a molecular weight of 366.48 g/mol. It features a triazole ring, which is significant for its biological activities. The compound's structure includes a sulfanyl group and a pyridinyl moiety, which contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. In particular, derivatives of triazoles have been shown to possess activity against a range of pathogenic bacteria and fungi. For instance, studies have demonstrated that triazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively . The specific compound may share similar properties due to its structural characteristics.

Anticancer Potential

Triazole derivatives are also recognized for their anticancer activities. A structure-activity relationship (SAR) analysis has indicated that modifications on the triazole ring can enhance cytotoxic effects against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the aromatic rings tend to exhibit increased activity . The presence of the sulfanyl group in this compound may further enhance its interaction with biological targets involved in cancer cell proliferation.

Case Studies

  • Study on Antitumor Activity : A study focusing on triazole derivatives reported that certain analogues displayed significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound could potentially be developed as a novel anticancer agent.
  • Antimicrobial Efficacy : Another investigation into triazole-based compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for use in treating bacterial infections . The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of cell wall synthesis or interference with nucleic acid synthesis.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerSignificant cytotoxicity in cancer cell lines
Structure Activity Relationship (SAR)Modifications enhance activity

Q & A

Q. Advanced Optimization

  • Solvent Selection : DMF enhances reaction efficiency due to its polar aprotic nature, but acetone or THF may reduce side reactions in heat-sensitive steps .
  • Catalyst Use : Zeolite (Y-H) or pyridine improves yield in condensation reactions (e.g., Paal-Knorr) for heterocyclic ring formation .
  • By-product Mitigation : Monitor reaction progress via TLC or HPLC to terminate reactions at ~90% completion, minimizing undesired sulfoxide or disulfide by-products .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of key groups (e.g., benzyl CH2_2, pyridinyl protons, and acetamide carbonyl) .
  • IR Spectroscopy : Detect functional groups like C=O (1650–1700 cm1^{-1}) and S-H (2550–2600 cm1^{-1}, if unreacted) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. Advanced Techniques

  • X-ray Crystallography : Resolve 3D conformation and confirm regioselectivity of the triazole ring substitution (e.g., 1,2,4-triazole vs. 1,3,4-isomer) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) and assess stability under stress conditions (e.g., pH 2–12, UV exposure) .

What biological activity profiles have been reported for structurally analogous 1,2,4-triazole acetamides?

Q. Basic Activity Screening

  • Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and E. coli for analogs with electron-withdrawing groups (e.g., Cl, CF3_3) on the aryl ring .
  • Anti-inflammatory : 40–60% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg .

Q. Advanced Mechanistic Insights

  • Enzyme Inhibition : Molecular docking predicts strong binding to C. albicans CYP51 (binding energy: −9.2 kcal/mol) via triazole sulfur and pyridinyl nitrogen interactions .
  • Anticancer : IC50_{50} values of 8–12 µM against MCF-7 cells, linked to ROS generation and mitochondrial apoptosis pathways .

How can computational tools guide the optimization of this compound’s bioactivity?

Q. Advanced Methodologies

  • QSAR Modeling : Use descriptors like LogP (optimal 2.5–3.5) and polar surface area (<140 Ų) to predict blood-brain barrier penetration .
  • Molecular Dynamics : Simulate ligand-receptor binding stability (e.g., EGFR kinase) over 100 ns trajectories to prioritize derivatives with persistent hydrogen bonds .
  • ADMET Prediction : SwissADME predicts moderate hepatotoxicity risk (Toxicity Score: 0.6) and CYP3A4 inhibition, necessitating structural tweaks .

How should researchers resolve contradictions in reported biological data for triazole-acetamide analogs?

Q. Case Study Example

  • Contradiction : Analog A shows 80% in vitro antifungal activity but <20% in vivo efficacy.
  • Resolution Strategies :
    • Bioavailability Analysis : Measure plasma concentrations via LC-MS to identify poor absorption (e.g., logD <1.5) .
    • Metabolite Profiling : Identify rapid hepatic glucuronidation using microsomal assays, prompting prodrug design .
    • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance half-life from 2h to 8h .

What are the key considerations for designing structure-activity relationship (SAR) studies?

Q. SAR Design Framework

  • Variable Groups : Systematically modify the benzyl (e.g., 4-F, 4-OCH3_3) and pyridinyl (e.g., 3-CN, 4-NHCOCH3_3) substituents .
  • Control Experiments : Compare with des-sulfanyl and N-methylacetamide analogs to isolate sulfur’s role in target binding .
  • Data Normalization : Express IC50_{50} values relative to positive controls (e.g., fluconazole for antifungal assays) to reduce inter-lab variability .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Analytical Challenges

  • Matrix Interference : Serum albumin binds >90% of the compound, requiring protein precipitation with acetonitrile (3:1 v/v) before LC-MS .
  • Low Sensitivity : LOD of 0.1 ng/mL achieved via derivatization with dansyl chloride to enhance MS ionization .

How can reaction design principles (e.g., ICReDD methodologies) improve synthesis scalability?

Q. ICReDD-Based Optimization

  • Pathway Screening : Use quantum mechanics (DFT) to identify low-energy intermediates, reducing side reactions during thiourea formation .
  • Condition Prioritization : Machine learning models predict optimal DMF/water ratios (4:1) for 85% yield vs. trial-and-error (60–70%) .

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